molecular formula C20H20N2O3 B2431726 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea CAS No. 1396766-39-4

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea

Cat. No. B2431726
CAS RN: 1396766-39-4
M. Wt: 336.391
InChI Key: ZZUUURNZTBYPRG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as BFEU, has been found to have a variety of biochemical and physiological effects that make it useful in a range of different experiments.

Scientific Research Applications

Radical-Scavenging Activity

Compounds containing furan units, such as urceolatin isolated from marine red algae, have shown significant radical-scavenging activity. This suggests potential applications in antioxidant therapies or materials (Ke Li et al., 2008).

Enzyme Inhibition

Certain furan derivatives have been synthesized and evaluated for their enzyme inhibitory activities, such as 5-lipoxygenase inhibition, indicating potential therapeutic applications in diseases where enzyme modulation is beneficial (K. Ohemeng et al., 1994).

Acetylcholinesterase Inhibition

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length and conformational flexibility, have been assessed for antiacetylcholinesterase activity. This points to potential use in treating neurodegenerative diseases like Alzheimer’s (J. Vidaluc et al., 1995).

DNA Interaction

Studies on Schiff bases containing urea groups have investigated their interaction with DNA, revealing that these compounds can bind to DNA in an intercalative mode. This property could be harnessed in the design of novel therapeutics or in biotechnological applications (D. Ajloo et al., 2015).

Organic Synthesis

Research has also explored the synthesis of furan derivatives from functionalized nitroalkanes, indicating the value of these compounds in organic synthesis and potentially in pharmaceutical development (A. Palmieri et al., 2010).

properties

IUPAC Name

1-benzhydryl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-18(17-11-12-25-14-17)13-21-20(24)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18-19,23H,13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUUURNZTBYPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea

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